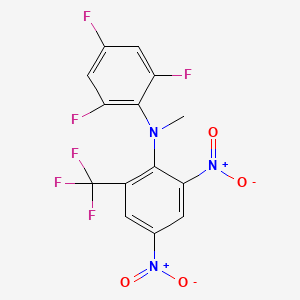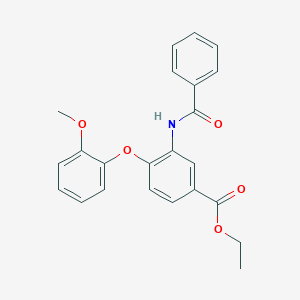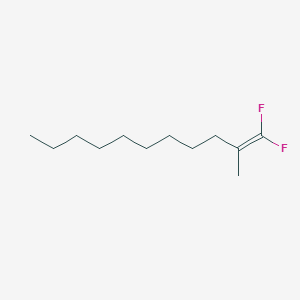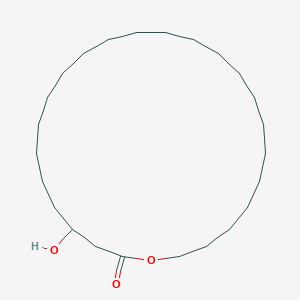
2-Butylcycloprop-2-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylcycloprop-2-ene-1-carbonyl chloride is an organic compound that features a cyclopropene ring, which is a three-membered ring containing a double bond This compound is notable for its strained ring structure, which imparts unique reactivity and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylcycloprop-2-ene-1-carbonyl chloride typically involves the formation of the cyclopropene ring followed by the introduction of the butyl group and the carbonyl chloride functional group. One common method for synthesizing cyclopropenes is the reaction of carbenes with alkenes. For example, the reaction of dichlorocarbene with an alkene can form a cyclopropane, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis of the cyclopropene intermediate, followed by functionalization steps to introduce the butyl group and the carbonyl chloride. The use of efficient catalysts and optimized reaction conditions would be crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butylcycloprop-2-ene-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles.
Addition Reactions: The double bond in the cyclopropene ring can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles such as amines and alcohols for substitution reactions, and electrophiles such as halogens for addition reactions. Reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while addition of a halogen can result in a halogenated cyclopropane derivative.
Aplicaciones Científicas De Investigación
2-Butylcycloprop-2-ene-1-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-butylcycloprop-2-ene-1-carbonyl chloride involves its reactivity due to the strained cyclopropene ring and the electrophilic nature of the carbonyl chloride group. The compound can react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A simple three-membered ring compound without the double bond.
Cyclopropene: A three-membered ring with a double bond but without the butyl group or carbonyl chloride.
Cyclobutane: A four-membered ring compound with different reactivity due to the larger ring size.
Uniqueness
2-Butylcycloprop-2-ene-1-carbonyl chloride is unique due to the combination of the strained cyclopropene ring, the butyl group, and the carbonyl chloride functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Propiedades
| 82555-59-7 | |
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
2-butylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-2-3-4-6-5-7(6)8(9)10/h5,7H,2-4H2,1H3 |
Clave InChI |
PCVHLCLMVOWTLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)


![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)

![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)



